molecular formula C13H8BrNO2 B8332490 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

Cat. No.: B8332490
M. Wt: 290.11 g/mol
InChI Key: YPRHBAQZDWZZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol is a useful research compound. Its molecular formula is C13H8BrNO2 and its molecular weight is 290.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H8BrNO2

Molecular Weight

290.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1,2-benzoxazol-6-ol

InChI

InChI=1S/C13H8BrNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H

InChI Key

YPRHBAQZDWZZJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4.25 g of (4-bromo-phenyl)-(2,4-dihydroxyphenyl)-methanone, 3.22 g of hydroxylamine.hydrochloride and 2.85 g of sodium acetate in 100 ml of ethanol is heated under reflux. The reaction mixture is concentrated, treated with 100 ml of saturated aqueous sodium hydrogen carbonate solution and extracted with ethyl acetate. The organic extracts are washed with saturated sodium chloride solution, dried and evaporated. The residue is treated with 200 ml of ethanol. After the addition of 1.1 g of p-toluenesulphonic acid the mixture is heated to 85° C. for 24 hrs. For the working-up, the reaction mixture is concentrated and the residue is taken up in 250 ml of ethyl acetate and washed with saturated sodium hydrogen carbonate solution and with saturated sodium chloride solution. The organic phase is dried and evaporated. There are obtained 4.0 g of 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol, MS: m/e 289 (M+H+, 1 Br).
Name
(4-bromo-phenyl)-(2,4-dihydroxyphenyl)-methanone
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Quantity
2.85 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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